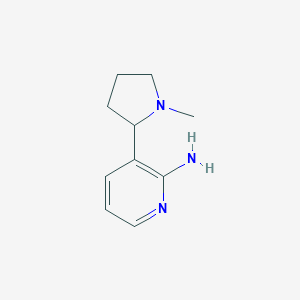

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

説明

Synthesis Analysis

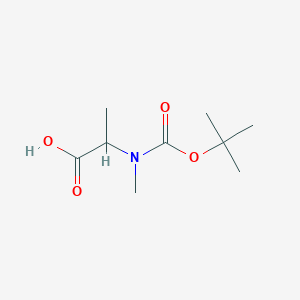

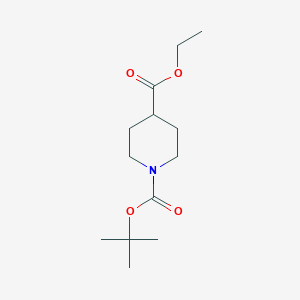

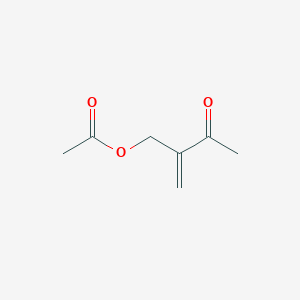

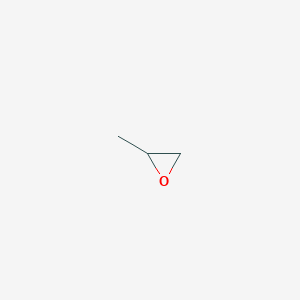

The synthesis of compounds related to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine involves several key intermediates and reactions. For instance, the preparation of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a structurally similar compound, is achieved through a stereoselective process starting from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate. This process includes an asymmetric Michael addition and a stereoselective alkylation, leading to the formation of (3S,4S)-3-allyl-1,4-dimethylazetidin-2-one .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine can be quite complex. For example, the structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex has been elucidated using single-crystal X-ray diffraction. The ligand displays higher crystallographic symmetry than its molecular symmetry and exhibits a significant difference in melting and solidification points, indicative of supercooling . Similarly, the structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been characterized, revealing supramolecular characteristics such as π–π stacking and hydrogen bonding .

Chemical Reactions Analysis

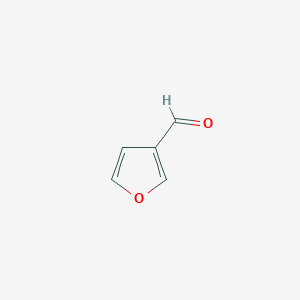

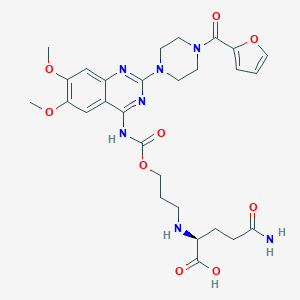

The reactivity of the pyridin-2-yl moiety in various chemical reactions has been explored. For instance, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been studied, showing that the presence of Bronsted acids, bases, and Lewis acids like Sn(2+) can significantly affect the regiochemistry of the resulting pyrrolo[3,2-b]pyridines . Additionally, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been reported, demonstrating the versatility of the pyridin-2-yl group in forming various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insight into the behavior of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine. For example, the fluorescent properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been investigated, showing aggregation-induced emission behavior and a bathochromic shift in the emission maximum from solution to the solid state . The crystal structure of 3-chloropyridin-2-amine reveals intermolecular hydrogen bonding and short Cl⋯Cl interactions, which could influence the compound's solid-state properties .

科学的研究の応用

Analytical Method Development

- Tobacco Smoke Analysis: In a different domain, 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine was utilized in the context of tobacco smoke analysis. As detailed by (Schuh, 2014) and (Schneider & Breuer, 2014), methods involving gas chromatography and mass spectrometry were developed to quantify the presence of this compound in the ambient air, especially in the context of occupational monitoring and air analysis.

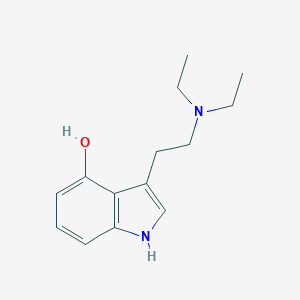

Catalytic and Chemical Applications

- Development of Protic Ionic Liquid and Biocompatible Catalyst: (Tamaddon & Azadi, 2017) discussed the transformation of a toxic alkaloid into a biocompatible catalyst, nicotinium sulfate. This compound, derived from 3-(1-methylpyrrolidin-2-yl)pyridine, showcases the potential of transforming hazardous substances into beneficial catalysts for selective acetylation of amines.

Structural and Molecular Insights

- Crystal Structure Analysis: Insights into the crystal structure of various compounds related to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine were provided by studies like that of (Mokhtaruddin et al., 2015), enhancing our understanding of molecular interactions and structural properties.

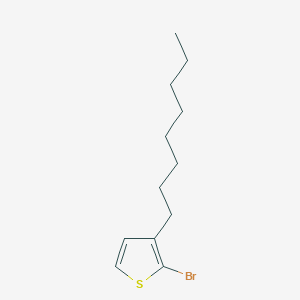

Catalysis and Polymerization

- Catalytic Properties in Aryl-Cl Activation and Polymerization: Research by (Deeken et al., 2006) has shed light on the catalytic capabilities of certain complexes related to 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine in processes like Suzuki cross-coupling and polymerization of silanes.

特性

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQQQYVVFJFUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954391 | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

CAS RN |

32726-84-4, 6969-91-1 | |

| Record name | Nicotine, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)